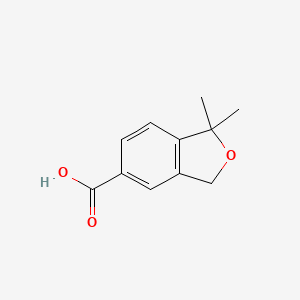

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)9-4-3-7(10(12)13)5-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXWVOPFXKNUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid can be synthesized through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have shown promising anticancer properties. Research indicates that benzofuran-based carboxylic acids can act as inhibitors of carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumor progression. For instance, specific derivatives have demonstrated submicromolar inhibitory activity against these isoforms, suggesting potential for development as anticancer agents .

Table 1: Inhibitory Activity of Benzofuran Derivatives against hCA Isoforms

| Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) | hCA XII Ki (μM) |

|---|---|---|---|---|

| 9b | 0.91 | 0.79 | 0.56 | 0.88 |

| 9e | 0.79 | 0.75 | 0.45 | 3.4 |

| 9f | 0.88 | 0.80 | 0.60 | 2.5 |

The anticancer efficacy was further evaluated in breast cancer cell lines such as MCF-7 and MDA-MB-231, where certain derivatives exhibited significant antiproliferative effects with IC50 values comparable to standard chemotherapeutics like Doxorubicin .

Antimicrobial Properties

Benzofuran compounds have also been explored for their antimicrobial properties, making them candidates for treating various infections. The unique structural features of benzofurans allow them to interact with microbial targets effectively . For example, some derivatives have shown high potency against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents in clinical settings.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Psoralen | S. aureus | 23 |

| Angelicin | E. coli | 24 |

| Compound X | K. pneumoniae | 20 |

Synthesis and Material Science

The synthesis of benzofuran derivatives has been a focus in material science due to their unique chemical properties that can be exploited in various applications such as organic electronics and polymer chemistry . The ability to modify the benzofuran structure allows for the design of materials with tailored electronic properties.

Drug Development

The ongoing research into the structure-activity relationship (SAR) of benzofuran derivatives has led to the identification of new scaffolds for drug development . The modifications on the benzofuran ring can enhance biological activity and selectivity towards specific targets, making these compounds valuable in pharmaceutical research.

Case Study: Anticancer Efficacy

A recent study evaluated a series of benzofuran-based carboxylic acids for their antiproliferative effects on breast cancer cell lines. The derivative identified as 9e exhibited an IC50 value of against MDA-MB-231 cells, demonstrating superior efficacy compared to other tested compounds . This study underscores the potential of modifying benzofuran derivatives for enhanced anticancer activity.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial activity, several benzofuran derivatives were tested against common pathogens responsible for skin infections. Compounds demonstrated significant inhibition zones against S. aureus and E.coli, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Physicochemical Properties

- Solubility : The 1,1-dimethyl derivative’s hydrophobicity (logP ~2.5 estimated) contrasts with the water-soluble dioxo analogue, which forms salts readily .

- Acidity: The carboxylic acid pKa varies significantly: 1,1-Dimethyl derivative: ~4.5 (methyl groups induce minor steric effects) . 1,3-Dioxo derivative: ~3.8 (electron-withdrawing oxo groups stabilize deprotonation) .

Biological Activity

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS No. 1093214-59-5) is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H12O3

- Molar Mass : 192.21 g/mol

- Density : Approximately 1.0 g/cm³ (predicted)

- Boiling Point : 324.8 ± 42.0 °C (predicted)

- pKa : 4.30 ± 0.40 (predicted)

Benzofuran derivatives like this compound exhibit a range of biological activities through various mechanisms:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, suggesting that the compound may interact with bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival .

- Antifungal Activity : The compound also demonstrates antifungal properties against pathogens such as Candida albicans. The mechanism may involve disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .

- Antioxidant and Anti-tumor Effects : Research indicates that benzofuran derivatives possess antioxidant properties that help mitigate oxidative stress in cells. Additionally, they have been shown to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various benzofuran derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using agar diffusion methods, demonstrating clear zones of inhibition at low concentrations .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal potential of this compound against Candida albicans. The results indicated that it effectively reduced fungal viability in vitro, supporting its potential use in treating fungal infections .

Case Study 3: Cancer Cell Growth Inhibition

Research into the anti-cancer properties revealed that this compound could inhibit proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The detailed mechanism involved modulation of specific signaling pathways related to cell survival and apoptosis .

Q & A

Q. What are the optimal synthetic routes for 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Multi-step synthesis is typically required, involving alkylation, cyclization, and carboxylation. For example, analogous benzofuran derivatives (e.g., 5-substituted benzofurans) are synthesized via:

- Step 1 : Cyclization of substituted phenols using ACE-Cl/K₂CO₃ in dichloroethane (reflux, 4 h) to form the benzofuran core .

- Step 2 : Carboxylic acid introduction via saponification (KOH/DMSO/H₂O₂ at 60°C) or direct carboxylation with LiAlH₄ in THF .

- Yield Optimization : Lower temperatures (−78°C) for lithiation steps reduce side reactions (e.g., n-BuLi/THF for halogen substitution) .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted benzofuran derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for confirming substituent positions. For example:

- ¹H NMR : Methyl groups at C1 (δ 1.4–1.6 ppm as singlets) vs. aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Carboxylic acid carbons (δ ~170 ppm) and dihydrofuran ring carbons (δ 70–80 ppm) .

- Contradiction Alert : Discrepancies in coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) may indicate steric hindrance or rotational restrictions .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for benzofuran-carboxylic acid derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, 5-(trifluoromethyl)benzofuran derivatives show variability in anticancer activity (IC₅₀ = 2–50 μM) due to cell-line-specific permeability .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in 5-(trifluoromethyl)benzofuran-2-carboxylates .

- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to reduce inter-lab variability .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. For example, the carboxylic acid group (LUMO = −1.8 eV) is less reactive than the dihydrofuran ring (LUMO = −3.2 eV) in analogous compounds .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack on the benzofuran core, consistent with experimental yields >80% in DMF .

Methodological Challenges and Solutions

Q. How to address low reproducibility in catalytic hydrogenation of benzofuran precursors?

Methodological Answer:

Q. What analytical techniques validate purity in benzofuran-carboxylic acid derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.